
m7GpppCpG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is used as a chemical tool for synthesizing RNA with cap 0 or cap 1 structures . This compound plays a crucial role in the study of RNA biology and protein expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m7GpppCpG involves the chemical coupling of 7-methylguanosine with cytidine and guanosine through triphosphate linkages. The reaction typically requires the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate the formation of the triphosphate bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
m7GpppCpG undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to break the triphosphate linkages.
Methylation: The guanosine moiety can undergo methylation to form different methylated derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Enzymes: Such as phosphatases for hydrolysis.
Chemical Reagents: Such as methylating agents for methylation reactions.
Major Products Formed
The major products formed from these reactions include various methylated derivatives of this compound and hydrolyzed fragments of the original compound .
Applications De Recherche Scientifique
m7GpppCpG has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical tool to study RNA synthesis and modification.
Biology: Plays a role in understanding RNA capping and its effects on protein expression.
Medicine: Used in the development of RNA-based therapeutics and vaccines.
Industry: Employed in the production of synthetic RNA for research and therapeutic purposes
Mécanisme D'action
m7GpppCpG exerts its effects by mimicking the natural cap structures found at the 5’ end of eukaryotic mRNA. This cap structure is essential for the stability, translation, and processing of mRNA. The compound interacts with various proteins involved in mRNA metabolism, including cap-binding proteins and enzymes responsible for mRNA capping .
Comparaison Avec Des Composés Similaires
Similar Compounds
m7GpppG: Another trinucleotide cap analogue used for similar purposes.
m7GpppA: A cap analogue with adenosine instead of cytidine.
Uniqueness
m7GpppCpG is unique due to its specific structure, which includes cytidine. This structure allows it to be used in the synthesis of RNA with specific cap structures, making it a valuable tool in RNA research and therapeutic development .
Propriétés
Formule moléculaire |
C30H41N13O25P4 |
|---|---|
Poids moléculaire |
1107.6 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C30H41N13O25P4/c1-40-8-43(22-14(40)24(50)39-29(33)37-22)26-18(47)16(45)10(64-26)5-61-70(54,55)67-72(58,59)68-71(56,57)62-6-11-20(19(48)27(65-11)41-3-2-12(31)35-30(41)51)66-69(52,53)60-4-9-15(44)17(46)25(63-9)42-7-34-13-21(42)36-28(32)38-23(13)49/h2-3,7-11,15-20,25-27,44-48H,4-6H2,1H3,(H11-,31,32,33,35,36,37,38,39,49,50,51,52,53,54,55,56,57,58,59)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |
Clé InChI |
HJEQQXAHGFWTHV-POYLIAOGSA-N |
SMILES isomérique |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)N)O)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |
SMILES canonique |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




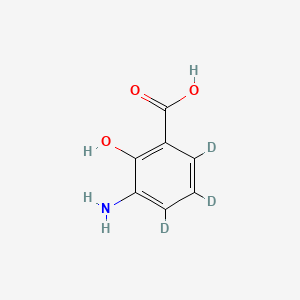
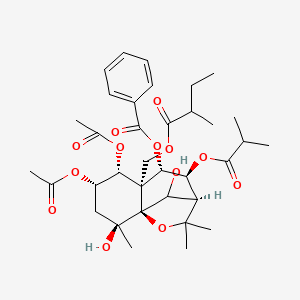
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)


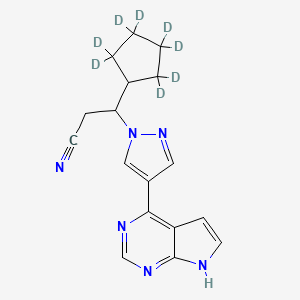
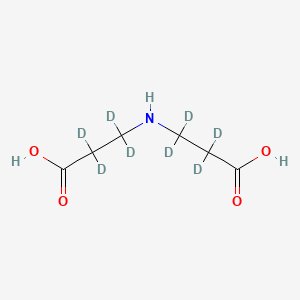
![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15140928.png)
![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)
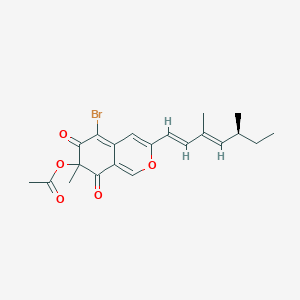
![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)

